
Ald-Ph-PEG3-NH-Boc
Vue d'ensemble
Description
Ald-Ph-PEG3-NH-Boc is a non-cleavable linker for bio-conjugation . It contains a -CHO/Aldehyde group and a COOR/Ester group linked through a linear PEG chain .
Molecular Structure Analysis
The molecular formula of Ald-Ph-PEG3-NH-Boc is C21H32N2O7 . It has a molecular weight of 424.5 g/mol . It contains functional groups such as Benzaldehyde/Boc-protected amine .Physical And Chemical Properties Analysis
Ald-Ph-PEG3-NH-Boc has a molecular weight of 424.5 g/mol and a molecular formula of C21H32N2O7 . .Applications De Recherche Scientifique
Nanoporous Membranes Development
The design and fine-tuning of boron nitride single nanopore and nanoporous membranes through atomic layer deposition (ALD) is one notable application. This method, utilizing precursors like BBr3 and NH3, allows for the synthesis of BN thin films and the conformal coating of anodic aluminum oxide nanoporous templates. This approach is significant for its potential in ionic separation, energy harvesting, and ultrafiltration devices (Weber et al., 2017).
Atomic Layer Deposition Techniques
Atomic layer deposition (ALD) of boron nitride (BN) has been demonstrated on various substrates, including ZrO2 particles. This process involves sequential half-reactions using BCl3 and NH3, enabling precise thickness control and uniform film coverage. Such techniques are crucial for applications in high-k transistors and solid oxide fuel cells (Ferguson et al., 2002).
Enzyme Modification for Increased Stability
Polyethylene glycol (PEG) has been used to modify enzymes such as cellulase, creating derivatives like Cell-ALD. These modifications improve enzyme stability and activity, particularly in environments like ionic liquids. This has implications for natural cellulose hydrolysis and potentially other biotechnological applications (Lu et al., 2018).
Catalyst Design and Synthesis
ALD is leveraged for the atomic-level design and synthesis of catalytic materials. This precise control is significant for understanding reaction mechanisms and creating advanced catalysts with high performance. ALD enables the creation of materials with controlled size, composition, and active site distribution, applicable in a variety of chemical reactions (O'Neill et al., 2015).
Nanomaterial Synthesis and Functionalization
ALD plays a crucial role in nanomaterial synthesis and functionalization, especially in energy technology. Its ability to control growth with atomic precision and to create unique nanostructures and compositions is invaluable for applications in secondary batteries, fuel cells, and solar cells (Meng et al., 2017).
Bioconjugation and Drug Delivery
PEG-based materials, including those modified with alkyne-functionalized PEG, are used for bioconjugation and drug delivery applications. The ability to tailor these materials for specific biological interactions and controlled drug release is a significant application in the medical field (Leung et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
Ald-Ph-PEG3-NH-Boc is primarily used as a linker for bio-conjugation . It contains a -CHO/Aldehyde group and a COOR/Ester group linked through a linear PEG chain . The primary targets of this compound are molecules bearing aminooxy groups .
Mode of Action
The aldehyde group in Ald-Ph-PEG3-NH-Boc readily reacts with aminooxy bearing molecules . This reaction forms a stable oxime bond, allowing the compound to be conjugated to other molecules . The Boc-protected amine group can react with carboxylic acids, activated NHS esters, and other carbonyl compounds after deprotection .
Biochemical Pathways
As a linker, it plays a crucial role in the formation of complex molecules, such as antibody-drug conjugates (adcs), where it can connect a cytotoxic drug to an antibody .
Pharmacokinetics
The presence of the peg chain can potentially increase the water solubility of the compound , which could enhance its bioavailability.
Result of Action
The primary result of Ald-Ph-PEG3-NH-Boc’s action is the formation of stable conjugates with aminooxy bearing molecules . These conjugates can be used in various applications, including drug delivery .
Action Environment
The action of Ald-Ph-PEG3-NH-Boc can be influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored at -20°C to maintain its stability
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O7/c1-21(2,3)30-20(26)23-9-11-28-13-15-29-14-12-27-10-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMIDXZZBNCXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ald-Ph-PEG3-NH-Boc | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



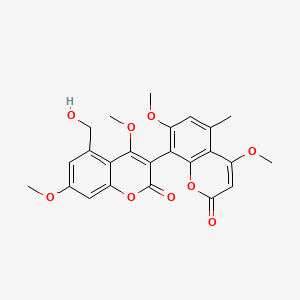
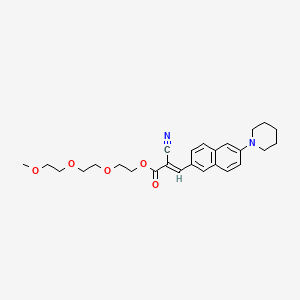
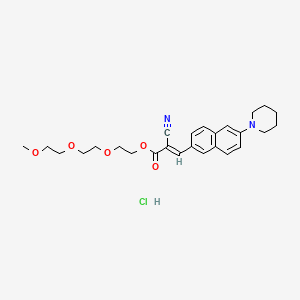
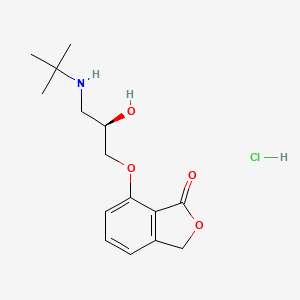
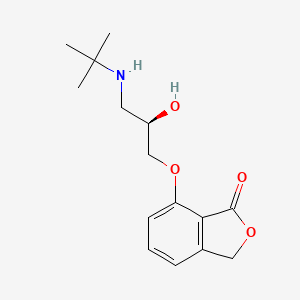
![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)
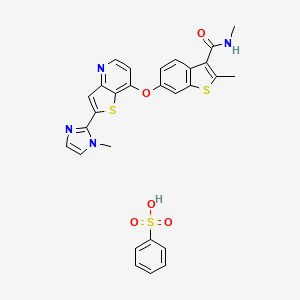
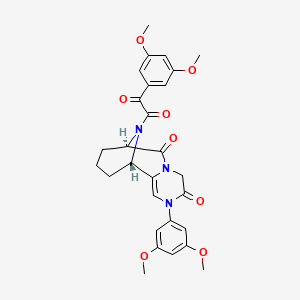
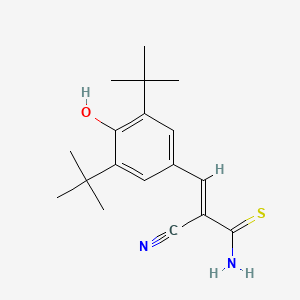

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)
